molecular formula C32H45F5O3S B601970 17-Keto Fulvestrant CAS No. 403656-89-3

17-Keto Fulvestrant

Numéro de catalogue B601970
Numéro CAS: 403656-89-3
Poids moléculaire: 604.77
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

17-Keto Fulvestrant, also known as Fulvestrant 17-ketone, is a compound with the molecular formula C32H45F5O3S . It has a molecular weight of 604.8 g/mol . The IUPAC name for 17-Keto Fulvestrant is (7R,8R,9S,13S,14S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one .


Synthesis Analysis

The synthesis of Fulvestrant involves key steps such as the stereoselective 1,6-addition of an organocuprate to a steroidal dienone followed by copper-mediated aromatisation of the A-ring . Another method involves the catalyst-controlled, room temperature, diastereoselective 1,6-addition of the zirconocene derived from commercially available 9-bromonon-1-ene in the key C–C bond-forming step .


Molecular Structure Analysis

The molecular structure of 17-Keto Fulvestrant can be represented by the following SMILES notation: C[C@]12CC[C@H]3C@HC@@HO)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F . This notation represents the 3D structure of the molecule.

Applications De Recherche Scientifique

Breast Cancer Treatment

Specific Scientific Field

Oncology, specifically the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women.

Summary of the Application

Fulvestrant is a new type of estrogen receptor (ER) antagonist with no agonist activity and a novel pharmacological profile. It has been shown to significantly reduce cellular levels of the ER and progesterone receptor in both preclinical studies and in clinical trials of postmenopausal women with primary breast cancer .

Methods of Application or Experimental Procedures

Fulvestrant is administered as a single, once-monthly intramuscular injection . The drug competes with estrogen for binding to the ER. In order to achieve effective inhibition of estrogen-controlled proliferation, downregulation of the ER must be sustained over time .

Results or Outcomes

Fulvestrant has proven to be a safe and effective treatment for advanced breast cancer in women . It has been shown to significantly reduce cellular levels of the ER and progesterone receptor in both preclinical studies and in clinical trials of postmenopausal women with primary breast cancer .

Nanoparticle-Based Combination Therapy

Specific Scientific Field

Nanomedicine, specifically the development of nanoparticle-based therapies for ER-positive breast cancer.

Summary of the Application

Fulvestrant is commonly used for treating patients with ER-positive breast cancer, but its broad and continual application is limited by poor solubility, invasive muscle administration, and drug resistance. Researchers have developed an active targeting motif-modified, intravenously injectable, hydrophilic nanoparticle that encapsulates fulvestrant to facilitate its delivery via the bloodstream to tumors, improving bioavailability and systemic tolerability .

Methods of Application or Experimental Procedures

The nanoparticle was coloaded with abemaciclib, an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), to prevent the development of drug resistance associated with long-term fulvestrant treatment. Targeting peptide modifications on the nanoparticle surface assisted in the site-specific release of the drugs to ensure specific toxicity in the tumor tissues and to spare normal tissue .

Results or Outcomes

The nanoparticle formulation exhibited efficient tumor cell killing in both in vitro organoid models and in vivo orthotopic ER-positive breast cancer models without apparent adverse effects, as verified in mouse and Bama miniature pig models . This nanoparticle-based therapeutic provides an opportunity for continual and extensive clinical application of fulvestrant, thus indicating its promise as a treatment option for patients with ER-positive breast cancer .

Study of Resistance Mechanisms

Specific Scientific Field

Oncology, specifically the study of resistance mechanisms to endocrine treatment in metastatic breast cancer.

Summary of the Application

Fulvestrant is used to study the complexity of the mechanisms involved in resistance to the selective estrogen receptor degrader (SERD) fulvestrant . This research is crucial for understanding how resistance develops and how it can be overcome.

Methods of Application or Experimental Procedures

Comprehensive biomarker analyses are performed using several in vitro models that recapitulate the heterogeneity of developed resistance . These findings are then corroborated in tissue samples from patients treated with fulvestrant .

Results or Outcomes

Different in vitro models of fulvestrant resistance show variable stability in their phenotypes, which corresponded with distinct genomic alterations . Notably, the studied models presented adaptation at different cell cycle nodes to facilitate progression through the cell cycle and responded differently to CDK inhibitors . Cyclin E2 overexpression was identified as a biomarker of a persistent fulvestrant-resistant phenotype .

Pharmacokinetics and Pharmacology

Specific Scientific Field

Pharmacology, specifically the study of the pharmacokinetics and metabolism of fulvestrant.

Summary of the Application

Fulvestrant is studied for its pharmacokinetics and metabolism, which support the rationale for drug delivery as a single, once-monthly intramuscular injection, and show that this agent has minimal potential to be the subject, or cause, of significant cytochrome p450-mediated drug interactions .

Methods of Application or Experimental Procedures

Pharmacokinetic and metabolism data have been obtained from preclinical studies and from trials in healthy volunteers and in postmenopausal women with breast cancer .

Results or Outcomes

Fulvestrant has been shown to significantly reduce cellular levels of the ER and progesterone receptor in both preclinical studies and in clinical trials of postmenopausal women with primary breast cancer . This paper reviews the pharmacokinetics and metabolism of fulvestrant, which support the rationale for drug delivery as a single, once-monthly intramuscular injection .

Propriétés

IUPAC Name

(7R,8R,9S,13S,14S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-27,29,38H,2-10,13-20H2,1H3/t22-,26-,27+,29-,30+,41?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDQOVMMZCHGQS-YCCWCITDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883085
Record name (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Keto Fulvestrant

CAS RN

403656-89-3
Record name Fulvestrant 17-ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0403656893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FULVESTRANT 17-KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U9ZQ7YHR9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.